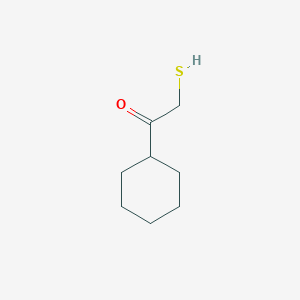
1-Cyclohexyl-2-mercaptoethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-2-sulfanylethan-1-one is an organic compound characterized by a cyclohexyl group attached to a sulfanyl ethanone structure. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-sulfanylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl chloride with ethanethiol in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-cyclohexyl-2-sulfanylethan-1-one often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反应分析
Types of Reactions
1-cyclohexyl-2-sulfanylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-cyclohexyl-2-sulfanylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-cyclohexyl-2-sulfanylethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Cyclohexylmethanethiol: Similar structure but lacks the ketone group.
Cyclohexylmethyl sulfide: Similar structure but with a different functional group.
Cyclohexyl ethanone: Similar structure but lacks the sulfanyl group
Uniqueness
1-cyclohexyl-2-sulfanylethan-1-one is unique due to the presence of both a cyclohexyl group and a sulfanyl ethanone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C8H14OS |
|---|---|
分子量 |
158.26 g/mol |
IUPAC 名称 |
1-cyclohexyl-2-sulfanylethanone |
InChI |
InChI=1S/C8H14OS/c9-8(6-10)7-4-2-1-3-5-7/h7,10H,1-6H2 |
InChI 键 |
MTQUHRATDBOUBP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


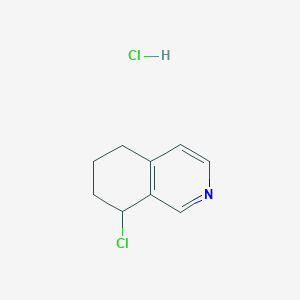

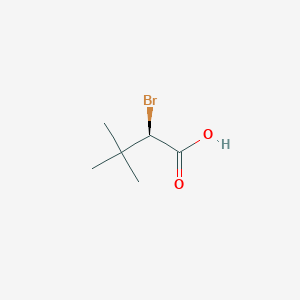

![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
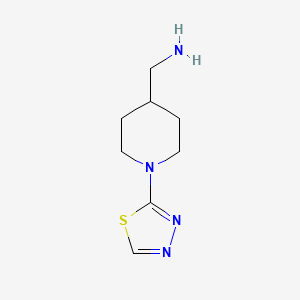
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)


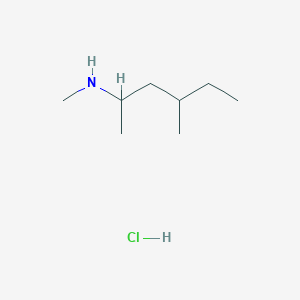
![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
